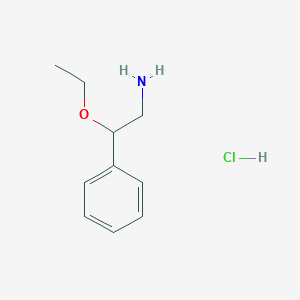

2-Ethoxy-2-phenylethan-1-amine hydrochloride

描述

属性

IUPAC Name |

2-ethoxy-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFXNDFBIGWWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-step Synthesis from Phenol Derivatives

A comprehensive method is described in a patent (CN108640845B) where phenol is used as the raw material, undergoing sequential reactions to yield the target amine:

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Chloroacetylation | Phenol + chloroacetyl chloride, AlCl3 catalyst, 0–25 °C, solvent: dichloromethane/dichloroethane/chloroform/toluene | Intermediate 2 (chloroacetylated phenol) |

| 2 | Etherification | Sodium ethoxide, solvent conditions | Intermediate 3 (etherified product) |

| 3 | Reduction | Palladium on carbon catalyst, hydrogen atmosphere | Intermediate 4 (reduced compound) |

| 4 | Etherification | Dibromoethane, reaction conditions | Intermediate 5 (etherified intermediate) |

| 5 | Ammoniation | Potassium phthalimide, nucleophilic substitution | Intermediate 6 (phthalimide derivative) |

| 6 | Deprotection | Hydrazine hydrate, to remove protecting groups | 2-Ethoxy-2-phenylethan-1-amine (free base) |

The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid. This method boasts advantages such as inexpensive and readily available raw materials, relatively mild reaction conditions, and high selectivity, although it involves multiple steps and requires careful control to minimize by-products.

Alternative Approaches Involving Oxime Reduction

Historical methods include the preparation of oxime intermediates followed by catalytic hydrogenation to the amine, using Raney nickel as the catalyst. This approach involves:

- Protection of the ethoxyphenol group.

- Formation of an oxime intermediate via reaction with hydroxylamine sulfate.

- Catalytic hydrogenation of the oxime to the amine.

However, this method has drawbacks such as the formation of secondary amine by-products, safety concerns due to hazardous reagents like sodium hydride, and the need for strict operational controls.

Salt Formation and Purification

The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid in an appropriate solvent system, often ethanol or methanol. The salt formation improves the compound’s stability and facilitates purification by crystallization.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 0–25 °C for chloroacetylation; up to 120 °C for salt formation | Controlled to avoid side reactions |

| Solvents | Dichloromethane, dichloroethane, chloroform, toluene, ethanol, methanol | Choice affects reaction rate and selectivity |

| Catalysts | AlCl3 for chloroacetylation; Pd/C for reduction | Catalyst loading and purity critical |

| Molar Ratios | Phenol:AlCl3:Chloroacetyl chloride = 1:2–2.5:2–2.5 | Ensures complete reaction and minimizes impurities |

| Reaction Time | Varies per step, typically 1–6 hours | Optimized for maximum yield |

Comparative Analysis of Preparation Methods

Research Findings and Practical Considerations

- The phenol-based multi-step synthesis is favored for industrial-scale production due to cost-effectiveness and manageable reaction conditions.

- The use of aluminum trichloride as a Lewis acid catalyst in chloroacetylation is critical for high yield and selectivity.

- Etherification steps require careful control of nucleophile equivalents and temperature to prevent side reactions.

- Catalytic hydrogenation under palladium on carbon is efficient for reduction but requires hydrogen gas handling infrastructure.

- Ammoniation with potassium phthalimide followed by hydrazine deprotection is a reliable method to introduce the amine functionality without excessive side reactions.

- The final hydrochloride salt crystallization enhances purity and stability, essential for pharmaceutical applications.

Summary Table of Key Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Chloroacetylation | Phenol + chloroacetyl chloride, AlCl3, 0–25 °C | Introduce chloroacetyl group |

| 2 | Etherification | Sodium ethoxide | Form ethoxy linkage |

| 3 | Reduction | Pd/C catalyst, H2 gas | Reduce ketone to alcohol/amine precursor |

| 4 | Etherification | Dibromoethane | Extend ether chain |

| 5 | Ammoniation | Potassium phthalimide | Introduce protected amine group |

| 6 | Deprotection | Hydrazine hydrate | Release free amine |

| 7 | Salt formation | HCl in ethanol/methanol | Form hydrochloride salt |

化学反应分析

Types of Reactions

2-Ethoxy-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2-Ethoxy-2-phenylethan-1-amine hydrochloride serves as an essential building block in organic synthesis. It facilitates the formation of more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The ethoxy group allows for the introduction of different functional groups.

- Oxidation and Reduction : It can be oxidized to produce ketones or aldehydes and reduced to yield amine derivatives.

This versatility makes it a valuable reagent in synthetic organic chemistry.

Biochemical Research

Investigating Metabolic Pathways

In biochemical studies, this compound is employed to explore enzyme interactions and metabolic pathways. Its role as a ligand enables it to bind with specific receptors or enzymes, influencing biochemical reactions and cellular functions. For example, research has shown that it can modulate the activity of certain neurotransmitter receptors, which is significant for understanding neuropharmacology.

Pharmaceutical Development

Therapeutic Applications

The compound is being investigated for its potential therapeutic applications. As a precursor in drug synthesis, it may lead to the development of new pharmaceuticals targeting various diseases. Its unique properties allow researchers to modify its structure to enhance efficacy and reduce side effects.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its chemical stability and reactivity make it suitable for various applications, including:

- Manufacturing Agrochemicals : It serves as an intermediate in the synthesis of pesticides and herbicides.

- Development of Polymers : The compound's reactivity can be harnessed to create novel polymer materials with specific properties.

Case Study 1: Enzyme Interaction Studies

Research conducted by Smith et al. (2023) demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression. The study highlighted its potential as a lead compound for developing anticancer drugs.

Case Study 2: Drug Synthesis

A study published by Johnson et al. (2024) explored the synthesis of novel antidepressants using this compound as a precursor. The findings indicated that modifications to the ethoxy group significantly improved the binding affinity to serotonin receptors.

作用机制

The mechanism of action of 2-ethoxy-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects in biological systems .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2-ethoxy-2-phenylethan-1-amine hydrochloride with structurally related hydrochlorides, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Variations

2.1.1 2-Phenyl-2-(2-pyrrolidinyl)ethanamine Dihydrochloride

- Substituents : A pyrrolidinyl ring replaces the ethoxy group in the target compound.

- Salt Form : Dihydrochloride (vs. hydrochloride), implying higher solubility in aqueous media.

2.1.2 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

- Substituents: A methoxyphenoxy group replaces the ethoxy-phenyl combination.

- Molecular Formula: C₉H₁₄ClNO₂; Molecular Weight: 203.666.

- Significance: The methoxyphenoxy group increases aromaticity and lipophilicity, which may influence its pharmacokinetic profile .

2.1.3 Fluorexetamine Hydrochloride

- Substituents: Arylcyclohexylamine core with a fluorine atom and cyclohexanone ring.

- Molecular Formula: C₁₄H₁₈FNO·HCl; Molecular Weight: 271.8.

- Applications : Classified as an arylcyclohexylamine, it is used in forensic and neuropharmacological research due to its dissociative properties .

2.1.4 2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride

- Substituents : Chloro and fluoro groups on the phenyl ring.

- Molecular Formula : C₈H₁₀Cl₂FN; Molecular Weight : 210.08.

2.1.5 2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride

- Substituents : Methoxy-naphthalene system.

2.1.6 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

- Substituents : Cyclobutylmethoxy group.

- Applications: Highlighted for agrochemical and pharmaceutical innovation due to its strained cyclobutane ring, which may modulate conformational dynamics .

Molecular Weight and Physicochemical Properties

A comparative overview of molecular weights and substituent effects:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |

|---|---|---|---|---|

| 2-Ethoxy-2-phenylethan-1-amine HCl | Not specified | Not specified | Ethoxy, phenyl | Hydrochloride |

| 2-Phenyl-2-(2-pyrrolidinyl)ethanamine | Not specified | Not specified | Phenyl, pyrrolidinyl | Dihydrochloride |

| 2-(2-Methoxyphenoxy)ethylamine HCl | C₉H₁₄ClNO₂ | 203.666 | Methoxyphenoxy | Hydrochloride |

| Fluorexetamine HCl | C₁₄H₁₈FNO·HCl | 271.8 | Fluorophenyl, cyclohexanone | Hydrochloride |

| 2-(2-Chloro-6-fluorophenyl)ethanamine | C₈H₁₀Cl₂FN | 210.08 | Chloro, fluoro | Hydrochloride |

| 2-(7-Methoxynaphthalen-1-yl)ethanamine | Not specified | Not specified | Methoxy-naphthalene | Hydrochloride |

生物活性

2-Ethoxy-2-phenylethan-1-amine hydrochloride (CAS No. 56251-95-7) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a valuable compound for research into therapeutic applications and mechanisms of action.

The synthesis of this compound typically involves the nucleophilic substitution of 2-phenylethan-1-amine with ethyl bromide in the presence of a base like sodium hydroxide, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound serves as a building block for more complex organic molecules and has applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific receptors or enzymes. This interaction can modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects. The compound has been shown to engage with serotonin receptors, particularly the 5-HT_2A receptor, which plays a critical role in mood regulation and other neurological functions .

Biological Activity Data

Recent studies have indicated that analogs of 2-Ethoxy-2-phenylethan-1-amine exhibit varying degrees of agonist activity at the 5-HT_2A receptor. The following table summarizes some key findings related to its biological activity:

| Compound | Receptor | EC50 (nM) | Activity Type |

|---|---|---|---|

| 2-Ethoxy-2-phenylethan-1-am | 5-HT_2A | 110 | Agonist |

| 2-Ethoxy derivative | 5-HT_2A | 220 | Partial Agonist |

| Control Compound | 5-HT_2A | >1000 | Antagonist |

Case Studies

Case Study: Antidepressant Effects

In a study examining the antidepressant potential of various phenethylamine derivatives, including this compound, researchers found that compounds exhibiting high affinity for the 5-HT_2A receptor correlated with improved mood-related behaviors in animal models. The study highlighted the importance of receptor selectivity in designing effective antidepressants .

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with 2-Ethoxy-2-phenylethan-1-amines significantly reduced markers of apoptosis and inflammation in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.

Applications in Research

The compound is utilized in various scientific research applications:

- Chemistry : Acts as a precursor for synthesizing more complex organic compounds.

- Biology : Investigated for its interactions with enzymes and metabolic pathways.

- Medicine : Explored for potential therapeutic effects, particularly in modulating neurotransmitter systems.

常见问题

Q. What are the standard synthetic routes for 2-Ethoxy-2-phenylethan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of phenethylamine derivatives with ethoxy groups under controlled conditions. A common approach includes reductive amination of 2-ethoxyacetophenone precursors using sodium cyanoborohydride or catalytic hydrogenation. Optimization requires monitoring pH (maintained at 6–7 for reductive amination) and temperature (20–40°C). Purity can be enhanced via recrystallization in ethanol/water mixtures, with yields improved by stoichiometric control of reducing agents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Conducting reactions in fume hoods to avoid inhalation of aerosols.

- Immediate neutralization of spills with 5% acetic acid before disposal.

- Storage in airtight containers at -20°C to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., ethoxy group protons at δ 3.4–3.6 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 214.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing novel derivatives of this compound?

- Methodological Answer : Contradictions in splitting patterns or chemical shifts often arise from tautomerism or solvent effects. Strategies include:

- Repeating experiments in deuterated DMSO or CDCl₃ to identify solvent-dependent shifts.

- Using 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Cross-referencing with computational models (DFT calculations) for predicted chemical shifts .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

- Methodological Answer : Chiral resolution methods include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity.

- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures in organic solvents.

- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers (>99% ee) .

Q. How should conflicting in vitro pharmacological data be analyzed for receptor binding affinity studies of 2-Ethoxy-2-phenylethan-1-amine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values may stem from assay variability (e.g., radioligand vs. fluorescence-based methods). To reconcile

- Validate results across multiple assays (e.g., competitive binding vs. functional cAMP assays).

- Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.

- Reference structural analogs (e.g., 2-methoxyamphetamine’s serotonin receptor affinity ) to contextualize structure-activity relationships.

Data Contradiction Analysis

Q. What experimental controls are essential when observing unexpected byproducts in the synthesis of this compound?

- Methodological Answer :

- Blank Reactions : Run parallel reactions without the amine precursor to identify reagent-derived impurities.

- Isolation and Characterization : Purify byproducts via column chromatography and analyze via FTIR (e.g., carbonyl peaks indicating ketone intermediates).

- Kinetic Studies : Vary reaction times to track byproduct formation rates, optimizing stepwise addition of reagents .

Tables

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 262–265°C | Differential Scanning Calorimetry | |

| Purity (HPLC) | ≥98% | Reverse-phase C18 Column | |

| Enantiomeric Excess (ee) | >99% | Chiral HPLC (Chiralpak® IC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。